molecular formula C17H19ClN2O B2751350 3-chloro-N-(4-(dimethylamino)phenethyl)benzamide CAS No. 953167-63-0

3-chloro-N-(4-(dimethylamino)phenethyl)benzamide

Cat. No.: B2751350
CAS No.: 953167-63-0
M. Wt: 302.8
InChI Key: ZWWCNKQUOGGQQE-UHFFFAOYSA-N
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Description

3-chloro-N-(4-(dimethylamino)phenethyl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a chloro group, a dimethylamino group, and a benzamide structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(dimethylamino)phenethyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-(dimethylamino)phenethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(dimethylamino)phenethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-chloro-N-(4-(dimethylamino)phenethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(dimethylamino)phenethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-(dimethylamino)phenyl)benzamide
  • 3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide

Uniqueness

3-chloro-N-(4-(dimethylamino)phenethyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro group and a dimethylamino group makes it particularly versatile for various applications.

Properties

IUPAC Name

3-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-20(2)16-8-6-13(7-9-16)10-11-19-17(21)14-4-3-5-15(18)12-14/h3-9,12H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWCNKQUOGGQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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